molecular formula C11H15ClO4S B13272407 1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride

1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride

Cat. No.: B13272407
M. Wt: 278.75 g/mol
InChI Key: PDYPAWOKDUEDDT-UHFFFAOYSA-N
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Description

1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at the para position and a methoxymethyl (-CH₂OCH₃) group at the meta position, linked to an ethane-sulfonyl chloride moiety. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, primarily used to introduce sulfonyl groups into target molecules via nucleophilic substitution or electrophilic aromatic substitution. This compound’s unique substitution pattern may influence its reactivity, solubility, and steric profile, making it valuable for synthesizing sulfonamides, sulfonate esters, or other functionalized aryl sulfonates .

Properties

Molecular Formula

C11H15ClO4S

Molecular Weight

278.75 g/mol

IUPAC Name

1-[4-methoxy-3-(methoxymethyl)phenyl]ethanesulfonyl chloride

InChI

InChI=1S/C11H15ClO4S/c1-8(17(12,13)14)9-4-5-11(16-3)10(6-9)7-15-2/h4-6,8H,7H2,1-3H3

InChI Key

PDYPAWOKDUEDDT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)COC)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride typically involves multiple steps. One common synthetic route starts with the preparation of the benzene ring substituted with methoxy and methoxymethyl groups. This can be achieved through electrophilic aromatic substitution reactions. The sulfonyl chloride group is then introduced through a reaction with chlorosulfonic acid or thionyl chloride under controlled conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate.

Mechanism of Action

The mechanism of action of 1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate linkages, which are stable and resistant to hydrolysis . The methoxy and methoxymethyl groups can also participate in various reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride, a comparative analysis with structurally analogous sulfonyl chlorides is presented below.

Structural and Electronic Effects

The compound’s reactivity is modulated by its substituents:

  • This contrasts with electron-withdrawing groups (EWGs), such as nitro (-NO₂), which enhance electrophilicity by destabilizing the intermediate. For example, 2-nitrobenzenesulfonyl chloride exhibits higher reactivity in nucleophilic substitutions due to its EWG .
  • Steric hindrance: The methoxymethyl group at the meta position introduces steric bulk, which may slow reaction kinetics compared to less hindered analogs like 4-methylbenzenesulfonyl chloride (tosyl chloride).

Physicochemical Properties

The table below summarizes key properties of selected sulfonyl chlorides:

Compound Name Substituents Molecular Weight (g/mol) Solubility (Polar Solvents) Reactivity (Relative)
1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride 4-OCH₃, 3-CH₂OCH₃ ~278.75* High (DMF, DMSO) Moderate
4-Methylbenzenesulfonyl chloride (Tosyl chloride) 4-CH₃ 190.65 Moderate (THF, CH₂Cl₂) High
2-Nitrobenzenesulfonyl chloride 2-NO₂ 207.57 Low (CHCl₃) Very High
Benzenesulfonyl chloride None 176.62 Low (Benzene) Low

*Calculated based on atomic composition.

Stability and Handling

  • Hydrolytic sensitivity: Like most sulfonyl chlorides, it is moisture-sensitive. However, the EDGs may slightly mitigate hydrolysis rates compared to EWGs, which accelerate decomposition.
  • Thermal stability: Steric hindrance from the methoxymethyl group could improve thermal stability relative to unhindered analogs.

Biological Activity

1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride, with the CAS number 1283659-58-4, is a sulfonyl chloride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, pharmacological effects, and structure-activity relationships (SAR).

Molecular Formula : C11H15ClO4SC_{11}H_{15}ClO_{4}S
Molecular Weight : 278.75 g/mol
Structure : The compound features a sulfonyl chloride functional group attached to a methoxy-substituted phenyl ring.

Biological Activity

The biological activity of sulfonyl chlorides, including 1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride, is often linked to their ability to act as electrophiles in various biochemical reactions. These compounds can form covalent bonds with nucleophiles such as amino acids in proteins, leading to alterations in protein function.

Anticonvulsant Activity

A related study on novel compounds derived from similar structures has shown promising anticonvulsant activity. For instance, derivatives of sulfonamide compounds were tested against the maximal electroshock seizure (MES) model in male Wistar rats. The results indicated that certain derivatives exhibited significant anticonvulsant effects comparable to standard drugs like phenytoin, suggesting a potential therapeutic avenue for derivatives of 1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride in seizure management .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of sulfonyl chlorides generally involves the reaction of a phenolic compound with chlorosulfonic acid or sulfur trioxide. The specific synthesis pathways for 1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride have not been extensively documented; however, related compounds have been synthesized using similar methodologies.

Table 1: Summary of Related Compounds and Their Activities

Compound NameActivity TypeReference
1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazineAnticonvulsant
4-Methoxybenzene sulfonamideAntimicrobial
m-Aryloxy phenolsNOS Inhibition

Case Study: Anticonvulsant Screening

In a study published in Pharmaceuticals, a series of piperazine derivatives were screened for their anticonvulsant properties. The most active compounds showed no neurotoxicity at high doses (100 mg/kg), indicating a favorable safety profile. This suggests that similar derivatives of 1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride could be explored for neuroprotective effects without significant side effects .

Structure-Uptake Relationship Studies

Research into the structure-activity relationships (SAR) of oxazolidinones indicated that modifications at specific positions on the aromatic ring can significantly influence biological activity and uptake in bacterial systems. Such findings emphasize the importance of molecular structure in determining the efficacy of related sulfonamide compounds against various pathogens .

Q & A

Q. Table 1: Key Reaction Conditions

StepReagent/CatalystTemperatureTimeYield
1SOCl₂60°C4 h85%
2ClSO₃H0–5°C2 h70%

Advanced: How can catalytic efficiency be improved in the synthesis of sulfonyl chloride derivatives?

Methodological Answer:
Catalytic efficiency hinges on ligand design and reaction medium optimization. For example:

  • Palladium Catalysis : Use of Pd₂(dba)₃ with Xantphos as a ligand enhances cross-coupling reactions involving aryl halides and sulfinate salts, reducing side reactions (e.g., elimination) .
  • Solvent Effects : Polar aprotic solvents like THF improve sulfonyl group transfer compared to DMF, which may promote hydrolysis .
  • Oxidation Control : Oxone (KHSO₅) selectively oxidizes thioethers to sulfones without over-oxidizing methoxy groups, critical for preserving the compound’s methoxymethyl substituent .

Q. Critical Data Contradiction :

  • While sodium sulfite is commonly used for sulfinate salt generation, competing studies report higher yields with sodium hydrosulfite (NaHSO₃) under nitrogen atmosphere . Researchers must validate reducing agents based on substrate sensitivity.

Basic: What spectroscopic techniques are optimal for characterizing this sulfonyl chloride?

Methodological Answer:

  • ¹H/¹³C NMR : Identify methoxy (δ 3.3–3.5 ppm) and sulfonyl chloride (δ 4.1–4.3 ppm, CH₂SO₂Cl) groups. Aromatic protons appear as multiplet signals (δ 6.8–7.2 ppm) .
  • FT-IR : Confirm sulfonyl chloride (S=O stretch at 1360–1380 cm⁻¹ and 1160–1180 cm⁻¹) and methoxy C-O (1250 cm⁻¹) .
  • Mass Spectrometry : Exact mass (e.g., ESI-MS) verifies molecular ion [M+H]⁺ and isotopic patterns for chlorine .

Advanced: How do steric effects influence the reactivity of the methoxymethyl substituent in nucleophilic substitutions?

Methodological Answer:
The methoxymethyl group introduces steric hindrance, altering reaction pathways:

  • Competitive Pathways : In SN2 reactions, bulky substituents favor elimination (E2) over substitution. For example, reaction with amines may yield sulfonamides only under high dilution to minimize steric clash .
  • Solvent Optimization : Use of DCE (dichloroethane) instead of DMSO reduces solvent coordination, enhancing nucleophile accessibility to the sulfonyl chloride .

Q. Table 2: Steric Impact on Reaction Outcomes

NucleophileSolventProduct (Yield)Competing Pathway
NH₃ (excess)DMSOSulfonamide (45%)Hydrolysis (30%)
NH₃ (slow addition)DCESulfonamide (78%)Minimal hydrolysis

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of sulfonyl chloride vapors, which are irritants .
  • Protective Gear : Nitrile gloves and goggles to prevent skin/eye contact.
  • Neutralization : Spills should be treated with sodium bicarbonate to neutralize acidic byproducts .

Advanced: How can computational modeling predict biological activity of sulfonyl chloride derivatives?

Methodological Answer:

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target enzymes (e.g., carbonic anhydrase). The sulfonyl group acts as a zinc-binding motif, critical for inhibition .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity. Methoxymethyl groups enhance lipophilicity, improving membrane penetration .

Q. Data Contradiction :

  • While some models predict high activity against Gram-positive bacteria, experimental assays may show limited efficacy due to efflux pump resistance. Cross-validation with in vitro data is essential .

Basic: What are common side reactions during sulfonation, and how are they mitigated?

Methodological Answer:

  • Hydrolysis : Sulfonyl chloride hydrolyzes to sulfonic acid in humid conditions. Use anhydrous solvents (e.g., dried THF) and molecular sieves .
  • Over-Sulfonation : Controlled addition of ClSO₃H at low temperatures prevents di-sulfonation .

Advanced: How to resolve contradictory data in reaction yields across different catalytic systems?

Methodological Answer:

  • Systematic Screening : Compare Pd, Cu, and Ni catalysts under identical conditions. For example, Cu(I) catalysts (e.g., Cu₂O) may outperform Pd in aryl ether formation but require higher temperatures .
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify intermediate bottlenecks .

Q. Case Study :

  • Pd/Xantphos gave 99% yield in cyclobutane carbonitrile synthesis, whereas Cu catalysts required longer reaction times (24 h vs. 6 h) .

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